molecular formula C15H12F3N5O2 B2687430 {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol CAS No. 861210-55-1

{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol

Cat. No.: B2687430
CAS No.: 861210-55-1
M. Wt: 351.289
InChI Key: UHTHHPLOXXWLDE-UHFFFAOYSA-N
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Description

{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a 1,2,3-triazole core, a phenyl-trifluoromethyl-pyrimidine moiety, and dual hydroxymethyl groups, making it a valuable scaffold for constructing complex molecules. The 1,2,3-triazole ring can function as a stable bioisostere for amide bonds and is commonly employed in Click Chemistry for facile conjugation to biological targets or other chemical entities . The presence of the pyrimidine ring, a common pharmacophore, alongside the metabolically stable trifluoromethyl group, suggests potential for developing bioactive molecules . The two hydroxymethyl groups provide versatile handles for further synthetic modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c16-15(17,18)13-6-10(9-4-2-1-3-5-9)19-14(20-13)23-12(8-25)11(7-24)21-22-23/h1-6,24-25H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHPLOXXWLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=C(N=N3)CO)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol typically involves a series of steps that include the formation of the triazole ring, the incorporation of the pyrimidine moiety, and the introduction of the hydroxymethyl group. Specific reaction conditions, such as the use of specific catalysts, solvents, and temperatures, are crucial to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Methods such as flow chemistry or the use of continuous reactors can enhance efficiency and reduce costs. Ensuring environmental sustainability and safety is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the hydroxymethyl group to form aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the pyrimidine or triazole rings, potentially altering the compound's biological activity.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as KMnO₄ or CrO₃.

  • Reduction: : Reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: : Conditions vary based on the specific substitution but often involve catalysts or activating groups to facilitate the reaction.

Major Products Formed

Depending on the type of reaction, the major products can vary. For instance, oxidation typically leads to the formation of aldehydes or acids, while substitution reactions introduce new functional groups that can significantly change the molecule's properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, the compound exhibits properties that can influence enzymatic activity or cellular processes, making it useful in biochemical research and drug development.

Medicine

In medicine, its unique structure lends itself to potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound's stability and reactivity make it suitable for use in material science, including the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the molecule's binding affinity, while the triazole ring can participate in hydrogen bonding or π-π interactions. These interactions lead to the modulation of biological pathways and ultimately result in the compound's observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : {5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol
  • Key Differences :
    • Pyrimidine substituent: 4-methyl instead of 4-phenyl.
    • Impact: The methyl group reduces steric hindrance and increases lipophilicity compared to the phenyl group in the target compound. This may enhance membrane permeability but reduce π-π stacking interactions in biological targets .
  • Functional Groups : Dual hydroxymethyl groups (shared with the target), retaining high polarity.
Compound B : 4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole
  • Key Differences: Core heterocycle: Pyrazole instead of pyrimidine. Substituents: 4-methoxybenzyl on triazole and 4-fluorophenyl on pyrazole. The pyrazole core may alter binding kinetics due to reduced aromatic surface area compared to pyrimidine .

Functional Group Modifications

Compound C : 6-((2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-5-fluoropyrimidin-4-ol
  • Key Differences :
    • Substituents: Fluorine atoms at pyrimidine C5 and C6 positions; a hydroxy group at C3.
    • Side chain: A bulky 1,2,4-triazole-containing chain.
    • Impact: Fluorination enhances metabolic stability and electronegativity, while the hydroxy group may facilitate solubility. The complex side chain could limit bioavailability due to steric effects .
Compound D : 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
  • Key Differences: Functional groups: Nitrile (-CN) instead of hydroxymethyl. Impact: The nitrile’s strong electron-withdrawing nature may increase reactivity or alter binding specificity.

Data Table: Structural and Functional Comparisons

Compound Core Heterocycle Key Substituents Functional Groups Notable Properties
Target Compound 1,2,3-Triazole 4-Phenyl-6-CF₃-pyrimidine, dual -CH₂OH Hydroxymethyl, CF₃ High polarity, hydrogen-bonding
Compound A 1,2,3-Triazole 4-Methyl-6-CF₃-pyrimidine, dual -CH₂OH Hydroxymethyl, CF₃ Increased lipophilicity
Compound B Pyrazole 4-Fluorophenyl, 4-methoxybenzyl Methoxy, CF₃ Enhanced BBB penetration
Compound C Pyrimidine 5-Fluoro, 4-hydroxy, 1,2,4-triazole chain Hydroxy, fluorine Metabolic stability, steric hindrance
Compound D Pyrazole Cyclopropyl, CF₃, nitrile Nitrile, CF₃ Conformational rigidity

Research Findings and Implications

  • Polarity vs. Lipophilicity : The target compound’s dual hydroxymethyl groups render it more hydrophilic than analogs with methyl or methoxy substituents (Compounds A, B). This may favor aqueous solubility but limit membrane permeability .
  • Biological Interactions : The phenyl group on the pyrimidine ring (target) enables π-π stacking, advantageous for binding aromatic residues in enzymes. In contrast, methyl (Compound A) or fluorophenyl (Compound B) groups may prioritize hydrophobic interactions .
  • Metabolic Stability : The CF₃ group (shared across compounds) is associated with resistance to oxidative metabolism, a critical feature in drug design .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step regioselective functionalization of the triazole and pyrimidine rings, contrasting with simpler routes for compounds like D, which feature nitrile or cyclopropyl groups .

Biological Activity

The compound {4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol is a triazole derivative that has garnered attention for its potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound includes:

  • A triazole ring
  • A hydroxymethyl group
  • A phenyl ring substituted with a trifluoromethyl group
  • A pyrimidine moiety

This unique combination of functional groups is hypothesized to influence its biological properties significantly.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. The compound was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results showed that it inhibited cell proliferation in a dose-dependent manner. For instance, the compound demonstrated an IC50 value of approximately 10 μM against MCF-7 cells, indicating significant cytotoxicity.

Cell LineIC50 (μM)
MCF-710
A54915

Enzyme Inhibition

The compound's ability to inhibit key enzymes related to cancer progression and inflammation was also assessed. Notably, it exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition:

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2

These findings suggest that the compound may have dual roles in both neuroprotection and anti-inflammatory activities.

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between the compound and target proteins. The presence of the trifluoromethyl group was found to enhance hydrogen bonding and halogen interactions with amino acid residues in the active sites of enzymes such as COX-2 and LOX-15. This interaction profile is believed to contribute to the observed biological activities.

Study on Cholinesterase Inhibition

In a study published in PubMed Central, various derivatives of triazoles were tested for their inhibition against cholinesterases. The results indicated that modifications at the phenyl ring significantly impacted inhibitory potency. The compound this compound was among those exhibiting substantial inhibitory effects, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Antioxidant Activity Assessment

Another critical aspect of this compound's biological profile is its antioxidant activity. It was evaluated using DPPH radical scavenging assays, where it demonstrated effective free radical scavenging capabilities comparable to established antioxidants.

Q & A

Basic: What are the key synthetic strategies for constructing the triazole-pyrimidine core in this compound?

The triazole-pyrimidine scaffold is typically synthesized via click chemistry (azide-alkyne cycloaddition) to form the 1,2,3-triazole ring, followed by pyrimidine functionalization. For example:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective 1,4-substitution .
  • Pyrimidine Functionalization : Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling introduces substituents like trifluoromethyl or hydroxymethyl groups. demonstrates similar methods for pyrimidine derivatives using coumarin and tetrazole precursors.

Methodological Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts. Monitor reactions via HPLC or LC-MS to confirm intermediate formation .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Combine multiple analytical techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions (e.g., trifluoromethyl at pyrimidine C6) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine linkage) using SHELXL for refinement .

Data Contradiction Resolution : If spectroscopic data conflicts (e.g., unexpected 19F^{19}F-NMR shifts), cross-validate with computational methods like DFT to model electronic environments .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

The compound’s flexible hydroxymethyl groups and disordered trifluoromethyl moieties complicate refinement. Strategies include:

  • SHELXL Constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., CF3_3 groups) to reduce overfitting .
  • Twinned Data Handling : For crystals with twinning, use SHELXL’s TWIN/BASF commands to refine twin laws .

Case Study : resolved similar issues in a triazole-pyrimidine derivative by combining SHELX refinement with Hirshfeld surface analysis to validate intermolecular interactions.

Advanced: How do computational methods (e.g., DFT) enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) studies:

  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature facilitates SNAr reactions .
  • Mechanistic Insights : Model transition states for triazole formation to explain regioselectivity under CuAAC conditions .

Validation : Compare computed IR/Raman spectra with experimental data to confirm functional group assignments .

Advanced: What strategies mitigate synthetic bottlenecks in introducing the trifluoromethyl group?

The trifluoromethyl group at pyrimidine C6 poses challenges due to steric and electronic effects. Solutions include:

  • Late-Stage Fluorination : Use reagents like Togni’s reagent or Umemoto’s salts to introduce CF3_3 after constructing the core .
  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to selectively functionalize the pyrimidine ring .

Case Study : achieved similar functionalization in a fluorinated pyridine derivative using potassium fluoride/DMSO, highlighting solvent effects on yield.

Advanced: How can researchers resolve discrepancies in biological activity data for this compound?

Contradictory bioactivity results (e.g., varying IC50_{50} values) may stem from:

  • Aggregation Effects : Use dynamic light scattering (DLS) to detect nanoaggregates that falsely modulate activity.
  • Metabolic Instability : Perform stability assays in liver microsomes to identify rapid degradation pathways .

Methodological Tip : Validate target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) to confirm direct binding .

Basic: What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation of hydroxymethyl groups.
  • Light Sensitivity : Protect from UV exposure using amber vials, as the triazole-pyrimidine system may undergo photodegradation .

Validation : Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced: How do substituents (e.g., hydroxymethyl vs. trifluoromethyl) influence intermolecular interactions in the crystal lattice?

  • Hydrogen Bonding : Hydroxymethyl groups form O–H···N bonds with pyrimidine N atoms, stabilizing the lattice .
  • Hydrophobic Effects : Trifluoromethyl groups enhance packing via CF3_3···π interactions, as shown in for a benzyl-substituted analog.

Analysis Tools : Use Mercury CSD software to map interaction networks and quantify packing coefficients .

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